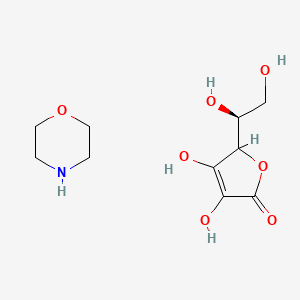
2-Propen-1-amine,3-(3-pyridinyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) is a chemical compound known for its unique structure and properties. It is also referred to as N,N-Dimethyl-3-(3-pyridyl)-3-(4-bromophenyl)prop-2-enamine . This compound is characterized by the presence of a pyridine ring and a propenamine group, making it a valuable molecule in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine,3-(3-pyridinyl)-(9CI) typically involves the reaction of 3-pyridinecarboxaldehyde with appropriate amines under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted amines and other derivatives.
科学研究应用
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propen-1-amine,3-(3-pyridinyl)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
- 2-Propen-1-amine,3-(4-bromophenyl)-(9CI)
- N,N-Dimethyl-3-(3-pyridinyl)-2-propen-1-amine
- 3-(3-Pyridinyl)-2-propen-1-amine
Uniqueness
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) stands out due to its unique combination of a pyridine ring and a propenamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .
属性
CAS 编号 |
130025-03-5 |
|---|---|
分子式 |
C8H10N2 |
分子量 |
0 |
同义词 |
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3S,4S,5R)-3-hydroxy-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1176812.png)
